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For Researchers, Scientists, and Drug Development
Professionals
This document provides detailed application notes and protocols for the purification of

recombinant G-protein coupled receptor DP2, also known as Chemoattractant Receptor-

homologous molecule expressed on Th2 cells (CRTH2) or GPR44. The methods outlined

below are essential for obtaining high-purity, functional DP2 protein for structural biology, drug

screening, and biochemical assays.

Introduction to DP2 (CRTH2/GPR44)
The DP2 receptor is a key player in the inflammatory cascade, particularly in type 2 allergic

responses. It is activated by its natural ligand, prostaglandin D2 (PGD2), which is released from

mast cells.[1] This activation triggers a signaling cascade that leads to the chemotaxis and

activation of various immune cells, including T helper 2 (Th2) cells, eosinophils, and basophils,

which are critically involved in the pathophysiology of allergic diseases such as asthma and

allergic rhinitis.[2] Given its central role in inflammation, the DP2 receptor is a significant target

for therapeutic intervention. The production of high-quality recombinant DP2 protein is a critical

step in the discovery and development of novel antagonists.

Signaling Pathway of DP2
The binding of PGD2 to the DP2 receptor initiates a signaling cascade through a Gαi/o protein-

coupled pathway. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in
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intracellular cyclic AMP (cAMP) levels.[3] Concurrently, activation of the βγ subunits of the G-

protein can lead to the activation of phospholipase C (PLC), which in turn mediates an increase

in intracellular calcium concentration.[3] This signaling cascade ultimately results in the

migration and activation of immune cells, contributing to the inflammatory response.[4]

Extracellular Cell Membrane

Intracellular

Prostaglandin D2 (PGD2) DP2 Receptor (CRTH2/GPR44) Gαi/oβγ
Activation

Adenylyl Cyclase

αi/o inhibits

Phospholipase C (PLC)βγ activates

↓ cAMP

Cellular Responses
(Chemotaxis, Activation)

↑ Intracellular Ca²⁺

Click to download full resolution via product page

Figure 1: DP2 Receptor Signaling Pathway.

General Workflow for Recombinant DP2 Purification
The purification of a recombinant membrane protein like DP2 is a multi-step process that

requires careful optimization at each stage to ensure the final product is of high purity and

retains its biological activity. The general workflow involves expressing the recombinant protein

in a suitable host system, solubilizing the protein from the cell membrane using detergents, and

then purifying it through a series of chromatography steps.
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Figure 2: General Experimental Workflow.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b607193?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607193?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Quantitative Data Presentation
The following table presents representative data from a typical purification of His-tagged

recombinant DP2 protein from an insect cell expression system. Please note that these values

are illustrative and actual results may vary depending on the specific experimental conditions.

Purification
Step

Total
Protein
(mg)

DP2 Protein
(mg)

Specific
Activity
(units/mg)

Yield (%)
Purification
Fold

Cell Lysate 1500 15 10 100 1

Solubilized

Membranes
300 12 40 80 4

Ni-NTA

Affinity

Chromatogra

phy

10 8.5 800 57 80

Ion Exchange

Chromatogra

phy

3 7.2 2300 48 230

Size

Exclusion

Chromatogra

phy

1.5 6.5 4200 43 420

Specific activity is determined by a ligand binding assay. One unit is defined as the amount of

protein that binds 1 pmol of [3H]-PGD2.

Experimental Protocols
Expression of Recombinant DP2 in Insect Cells (Sf9)
The baculovirus expression vector system (BEVS) in insect cells, such as Spodoptera

frugiperda (Sf9), is a robust platform for producing high yields of correctly folded and post-

translationally modified recombinant proteins.
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a. Gene Synthesis and Cloning:

Synthesize the human DP2 gene with codon optimization for expression in insect cells.

Incorporate a C-terminal hexahistidine (6xHis) tag for affinity purification.

Clone the synthesized gene into a baculovirus transfer vector (e.g., pFastBac).

b. Generation of Recombinant Baculovirus:

Generate recombinant bacmid DNA in E. coli (e.g., DH10Bac).

Transfect the recombinant bacmid into Sf9 cells to produce the initial viral stock (P1).

Amplify the viral stock to a high titer (P2) for large-scale protein expression.

c. Large-Scale Expression:

Culture Sf9 cells in a suitable serum-free medium to a density of 2-3 x 10^6 cells/mL.

Infect the cell culture with the high-titer baculovirus stock at an optimized multiplicity of

infection (MOI).

Incubate the infected culture at 27°C for 48-72 hours.

Harvest the cells by centrifugation at 1,000 x g for 15 minutes.

Solubilization of DP2 from Cell Membranes
As a membrane protein, DP2 must be extracted from the lipid bilayer using detergents.

Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 20 mM HEPES, pH 7.5, 10 mM

MgCl2, 20 mM KCl, with protease inhibitors).

Lyse the cells using a Dounce homogenizer or sonication.

Isolate the cell membranes by ultracentrifugation at 100,000 x g for 1 hour.
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Resuspend the membrane pellet in a solubilization buffer containing a mild detergent. A

common choice for GPCRs is n-Dodecyl-β-D-maltoside (DDM) at a concentration of 1%

(w/v). Other detergents like the Fos-choline series may also be effective.

Incubate on a rocker at 4°C for 1-2 hours to allow for complete solubilization.

Remove insoluble material by ultracentrifugation at 100,000 x g for 1 hour. The supernatant

now contains the solubilized DP2 protein.

Multi-Step Chromatographic Purification
a. Affinity Chromatography (IMAC):

This step utilizes the His-tag for initial capture and purification.

Equilibrate a Ni-NTA (Nickel-Nitriloacetic Acid) column with a buffer containing a low

concentration of the same detergent used for solubilization (e.g., 0.05% DDM) and a low

concentration of imidazole (e.g., 20 mM) to reduce non-specific binding.

Load the clarified supernatant onto the column.

Wash the column with several column volumes of the equilibration buffer to remove unbound

proteins.

Elute the bound DP2 protein using a high concentration of imidazole (e.g., 250-500 mM).

b. Ion Exchange Chromatography (IEC):

This step separates proteins based on their net charge.

The eluted fractions from the affinity step are first desalted or dialyzed into a low-salt buffer.

Depending on the isoelectric point (pI) of the DP2-detergent complex, either an anion or

cation exchange column is used.

Load the sample onto the equilibrated IEC column.

Elute the bound proteins using a linear salt gradient (e.g., 0-1 M NaCl).
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Collect fractions and analyze for the presence of DP2 using SDS-PAGE and Western

blotting.

c. Size Exclusion Chromatography (SEC):

This is the final polishing step to remove any remaining contaminants and protein

aggregates.

Concentrate the pooled fractions from the IEC step.

Load the concentrated sample onto a size exclusion column equilibrated with the final

storage buffer containing a low concentration of detergent.

The protein will elute based on its hydrodynamic radius. Monomeric, properly folded DP2 will

elute as a distinct peak.

Collect the fractions corresponding to the monomeric peak.

Quality Control and Storage
Assess the purity of the final protein preparation by SDS-PAGE and Coomassie blue

staining. A single band at the expected molecular weight should be observed.

Confirm the identity of the protein by Western blotting using an anti-His-tag or anti-DP2

antibody.

Perform functional assays, such as radioligand binding assays with [3H]-PGD2, to confirm

that the purified protein is active.

For long-term storage, flash-freeze the purified protein in small aliquots in liquid nitrogen and

store at -80°C. The storage buffer should contain a cryoprotectant like glycerol (10-20%).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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